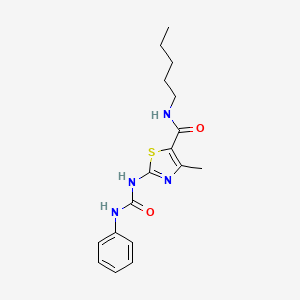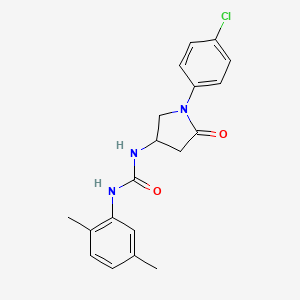
N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that belongs to the class of phthalimides and pyrrolidinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Formation of the pyrrolidinedione moiety: This can be synthesized by the reaction of succinic anhydride with ammonia or a primary amine.
Coupling of the two moieties: The final step involves coupling the phthalimide and pyrrolidinedione moieties through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or imide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized derivatives, while reduction could lead to partially or fully reduced products.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or as a probe for studying biological pathways.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific target. Generally, such compounds might act by binding to the active site of an enzyme, inhibiting its activity. The molecular targets could include enzymes involved in metabolic pathways, signaling pathways, or other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide derivatives: Compounds like thalidomide, which have a similar phthalimide structure.
Pyrrolidinedione derivatives: Compounds like succinimide, which have a similar pyrrolidinedione structure.
Uniqueness
N-(1,3-dioxoisoindolin-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the combination of both phthalimide and pyrrolidinedione moieties in a single molecule, which might confer unique biological or chemical properties compared to compounds containing only one of these moieties.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-14-7-8-15(24)22(14)11-4-1-3-10(9-11)17(25)20-13-6-2-5-12-16(13)19(27)21-18(12)26/h1-6,9H,7-8H2,(H,20,25)(H,21,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCJEHJEZFSQQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-nitrobenzoyl)-1H-pyrazole](/img/structure/B2404186.png)

![1-(2-Methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;dihydrochloride](/img/structure/B2404188.png)

![6-ethyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2404192.png)



![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2404200.png)





